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Cat. No.: B170253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-Ethynylphenyl)methanamine is a bifunctional organic molecule that has garnered interest

in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive

primary amine and a terminal alkyne group on a phenyl ring, makes it a versatile building block

for the synthesis of more complex molecular architectures. The ethynyl group can participate in

various coupling reactions, such as the Sonogashira coupling and click chemistry, while the

methanamine moiety allows for amide bond formation, reductive amination, and other

nucleophilic reactions. This guide provides a comprehensive overview of the known chemical

properties and structural features of (4-Ethynylphenyl)methanamine.

Chemical Structure and Identification
The chemical structure of (4-Ethynylphenyl)methanamine consists of a benzene ring

substituted with an ethynyl group (-C≡CH) at the para position relative to a methanamine group

(-CH₂NH₂).

Molecular Formula: C₉H₉N[1]

IUPAC Name: (4-ethynylphenyl)methanamine[1]
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SMILES: C#CC1=CC=C(C=C1)CN[1]

InChI: InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2[1]

InChIKey: JQYMHUXNIQEVSX-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key physicochemical properties of (4-Ethynylphenyl)methanamine is

presented in the table below. It is important to note that while some experimental data is

available, many properties are computationally predicted and should be used as a guide.

Property Value Source

Molecular Weight 131.17 g/mol PubChem[2]

Monoisotopic Mass 131.0735 Da PubChem[3]

Physical Form Solid or liquid Sigma-Aldrich[4]

pKa (predicted) 9.33 (for benzylamine) ECHEMI, ChemicalBook[2][5]

XlogP (predicted) 1.0 PubChemLite[3]

Topological Polar Surface Area 26 Å² PubChem[2]

Storage Temperature
2-8°C, sealed in dry, dark

place
BLD Pharm[6]

Spectroscopic Data
Detailed experimental spectra for (4-Ethynylphenyl)methanamine are not readily available in

the public domain. However, based on the analysis of structurally similar compounds, the

following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR:
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Aromatic protons: Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due

to the para-substitution, a pattern of two doublets is anticipated.

Methylene protons (-CH₂-): A singlet is expected for the benzylic protons, likely in the range

of δ 3.8-4.0 ppm.

Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary

depending on the solvent and concentration.

Alkynyl proton (-C≡CH): A singlet is expected around δ 3.0 ppm.

¹³C NMR:

Aromatic carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm).

Methylene carbon (-CH₂-): A signal is anticipated around δ 45-50 ppm.

Alkynyl carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)
N-H stretch: A medium to weak absorption is expected in the region of 3300-3500 cm⁻¹ for

the primary amine.

C≡C-H stretch: A sharp, weak to medium absorption is anticipated around 3300 cm⁻¹.

C≡C stretch: A weak absorption is expected in the region of 2100-2140 cm⁻¹.

C-H aromatic stretch: Absorptions are expected just above 3000 cm⁻¹.

C=C aromatic stretch: Multiple absorptions are anticipated in the 1450-1600 cm⁻¹ region.

C-N stretch: An absorption is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺)

at m/z = 131. The fragmentation pattern would likely involve the loss of the amine group and
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other characteristic fragments of the benzyl and ethynyl moieties. Predicted collision cross-

section values for various adducts are available.[3]

Synthesis
A definitive, detailed experimental protocol for the synthesis of (4-
Ethynylphenyl)methanamine is not widely published. However, plausible synthetic routes can

be devised based on standard organic chemistry transformations. Two potential synthetic

pathways are outlined below.

Synthesis Workflow 1: Reductive Amination of 4-
Ethynylbenzaldehyde
This approach involves the reaction of 4-ethynylbenzaldehyde with an ammonia source,

followed by reduction of the resulting imine.

4-Ethynylbenzaldehyde

Imine Intermediate

Condensation

Ammonia Source
(e.g., NH4OAc)

(4-Ethynylphenyl)methanamine

Reduction

Reducing Agent
(e.g., NaBH4, H2/Pd-C)

Click to download full resolution via product page

Caption: Reductive amination of 4-ethynylbenzaldehyde.

Experimental Protocol (General Procedure):

Imine Formation: 4-Ethynylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or

ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in
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methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the

formation of the imine intermediate. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Reduction: Once the imine formation is complete, a reducing agent is added to the reaction

mixture. Common reducing agents for this transformation include sodium borohydride

(NaBH₄) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). The

reaction is typically stirred at room temperature until the reduction is complete.

Workup and Purification: The reaction is quenched, and the product is extracted into an

organic solvent. The organic layer is then washed, dried, and concentrated under reduced

pressure. The crude product can be purified by column chromatography or distillation to yield

(4-Ethynylphenyl)methanamine.

Synthesis Workflow 2: Reduction of 4-
Ethynylbenzonitrile
This pathway involves the reduction of the nitrile group of 4-ethynylbenzonitrile to the primary

amine.

4-Ethynylbenzonitrile

(4-Ethynylphenyl)methanamine

Reduction

Reducing Agent
(e.g., LiAlH4, H2/Raney Ni)

Click to download full resolution via product page

Caption: Reduction of 4-ethynylbenzonitrile.

Experimental Protocol (General Procedure):

Reduction: 4-Ethynylbenzonitrile is dissolved in an anhydrous aprotic solvent, such as diethyl

ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong
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reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is added portion-wise at

a reduced temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using Raney nickel

as the catalyst can be employed. The reaction mixture is then typically stirred at room

temperature or with gentle heating.

Workup and Purification: The reaction is carefully quenched with water and an aqueous base

(e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum

salts. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer

is extracted with an organic solvent. The combined organic extracts are dried and

concentrated to give the crude product. Purification is typically achieved by column

chromatography or distillation.

Applications in Drug Development
The unique structural features of (4-Ethynylphenyl)methanamine make it an attractive

scaffold for the synthesis of novel bioactive molecules. The terminal alkyne can be used as a

handle to introduce the molecule into larger structures or to attach it to other pharmacophores.

The primary amine provides a site for modification to modulate physicochemical properties

such as solubility and basicity, which are crucial for drug-like characteristics.

While specific drugs containing the (4-Ethynylphenyl)methanamine core are not prominently

documented, the ethynylphenyl moiety is present in various compounds investigated for

therapeutic applications. These compounds often target a range of biological pathways, and

the introduction of the methanamine group could provide a vector for further derivatization to

optimize potency, selectivity, and pharmacokinetic profiles.

Due to the lack of specific information on the biological targets and signaling pathways directly

modulated by (4-Ethynylphenyl)methanamine, a generalized diagram of its potential role in

drug discovery is presented.
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Caption: Role in lead optimization and screening.

Safety Information
(4-Ethynylphenyl)methanamine is associated with several hazard classifications. It is crucial

to handle this compound with appropriate personal protective equipment in a well-ventilated

area.
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Hazard Statements:[1][2]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H314: Causes severe skin burns and eye damage.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements:[4]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Conclusion
(4-Ethynylphenyl)methanamine is a valuable synthetic intermediate with significant potential

in the design and synthesis of novel compounds for drug discovery and materials science. Its

bifunctional nature allows for a wide range of chemical modifications. While detailed

experimental data on its physicochemical properties and biological activity are not extensively

available in the public domain, this guide provides a summary of the current knowledge and

predictive data to aid researchers in its application. Further experimental investigation is

warranted to fully characterize this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylphenyl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylphenyl_methanamine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4852584.htm
https://pubchemlite.lcsb.uni.lu/e/compound/16124779
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.echemi.com/products/pid_Seven1160-benzylamine.html
https://www.benchchem.com/product/b048309
https://www.benchchem.com/product/b170253#4-ethynylphenyl-methanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b170253#4-ethynylphenyl-methanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b170253#4-ethynylphenyl-methanamine-chemical-properties-and-structure
https://www.benchchem.com/product/b170253#4-ethynylphenyl-methanamine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b170253?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

